molecular formula C9H7BrO3 B3370694 3-(5-Bromo-2-hydroxyphenyl)acrylic acid CAS No. 50396-46-8

3-(5-Bromo-2-hydroxyphenyl)acrylic acid

Cat. No.: B3370694
CAS No.: 50396-46-8
M. Wt: 243.05 g/mol
InChI Key: UMKKBQOEMLWVAQ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an acrylic acid moiety attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by a condensation reaction with acrylic acid. The reaction conditions typically include the use of a brominating agent such as bromine in chloroform and subsequent heating in the presence of a base .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions apply. Industrial production would likely involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromo-2-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-2-hydroxyphenyl)acrylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding to enzymes or receptors. The compound can inhibit enzyme activities by forming covalent bonds with active site residues or by acting as a competitive inhibitor .

Comparison with Similar Compounds

  • 3-(5-Chloro-2-hydroxyphenyl)acrylic acid
  • 3-(5-Fluoro-2-hydroxyphenyl)acrylic acid
  • 3-(5-Iodo-2-hydroxyphenyl)acrylic acid

Comparison: 3-(5-Bromo-2-hydroxyphenyl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKKBQOEMLWVAQ-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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